molecular formula C18H10O5 B2912256 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one CAS No. 691392-40-2

3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one

Cat. No.: B2912256
CAS No.: 691392-40-2
M. Wt: 306.273
InChI Key: BACCSXNLWHXKRV-APSNUPSMSA-N
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Description

3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one is a hybrid molecule combining a chromen-4-one core with a benzo[d]furan-2-ylidene substituent. This compound is part of a broader class of chromone derivatives, which are renowned for their diverse biological activities, including anti-inflammatory, antioxidant, and antiviral properties . The structural uniqueness of this compound lies in its conjugated system formed by the exocyclic double bond between the chromen-4-one and benzo[d]furan moieties, which stabilizes the E-isomer configuration . Its synthesis typically involves condensation reactions between 3-formylchromones and β-aroylpropionic acids under specific catalytic conditions .

Properties

IUPAC Name

3-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O5/c19-11-5-6-13-15(8-11)23-16(18(13)21)7-10-9-22-14-4-2-1-3-12(14)17(10)20/h1-9,19H/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACCSXNLWHXKRV-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 6-hydroxy-3-oxobenzo[d]furan-2-carbaldehyde with 2,3-dihydroxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base followed by cyclization to form the chromen-4-one core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies. Medicine: Research indicates its potential therapeutic applications, such as anti-inflammatory and antioxidant properties. Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural and Electronic Features

Core Structure and Substituents
  • Target Compound: Features a 6-hydroxy-3-oxobenzo[d]furan substituent at the 3-position of the chromen-4-one scaffold.
  • Genistein Derivatives (e.g., G21, Ram-2) : Possess a 4-hydroxyphenyl group at the 3-position and glycosylated or alkylated substituents at the 7-position. These modifications increase solubility in polar solvents like DMSO but reduce membrane permeability .
  • 3-(1H-Indol-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-one: Contains an indole-fused chromenone system, which broadens π-conjugation and enhances antiviral activity .
  • 3-Hydroxy-2-(substituted phenyl)-4H-chromen-4-ones (e.g., IIa-d) : Substituents like nitro or chloro groups on the phenyl ring introduce electron-withdrawing effects, altering redox properties and antioxidant capacity .
Isomerism and Conformation

The target compound and analogues like 3a–d (e.g., 3-((2-oxo-5-phenylfuran-3-ylidene)methyl)-4H-chromen-4-one) exist as E-isomers due to steric hindrance between the chromen-4-one carbonyl and furanone oxygen . This contrasts with 6-methoxy-3-phenyl-4H-chromen-4-one, where the absence of an exocyclic double bond eliminates isomerism .

Spectroscopic Data
  • ¹H NMR : The target compound shows distinct singlets for the benzo[d]furan proton (δ ~7.58 ppm), chromen-4-one proton (δ ~9.09 ppm), and exocyclic vinyl proton (δ ~7.38 ppm) . Comparable signals in 3a–d confirm structural similarities .
  • ¹³C NMR : Key signals include the lactone carbonyl (δ ~168.75 ppm) and chromen-4-one carbonyl (δ ~175.08 ppm) .
Antioxidant and Anti-Inflammatory Effects
  • Target Compound : The 6-hydroxy group likely enhances radical scavenging, akin to IIa-d (DPPH assay IC₅₀ ~20–50 µM) .
  • Osajin Analogues (e.g., Compound 2) : Prenyl and hydroxyl groups confer anti-inflammatory activity via NF-κB inhibition, with reduced ulcerogenic effects compared to aspirin .
Antiviral Activity
  • 3-(1H-Indol-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-one : Inhibits pyrimidine biosynthesis, showing broad-spectrum antiviral activity (EC₅₀ ~1–5 µM) .
  • 6-Bromo-2-pyridin-3-ylbenzo[h]chromen-4-one : Bromine substitution increases lipophilicity, enhancing activity against RNA viruses .

Physicochemical Properties

Compound Water Solubility LogP Key Substituents
Target Compound Low (DMSO required) ~2.5 6-Hydroxy-3-oxobenzo[d]furan
Genistein Moderate ~2.0 4-Hydroxyphenyl, glycosyl
6-Methoxy-3-phenyl derivative High ~1.8 Methoxy, phenyl
IIa (3-Nitro-substituted) Low ~3.0 3-Nitro phenyl

Biological Activity

The compound 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one is a synthetic derivative of chromenone and has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H10O5C_{18}H_{10}O_{5}. The structure features a chromenone backbone with a furan derivative, which is believed to contribute to its biological activities. The presence of hydroxyl and carbonyl groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives displayed notable antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Compound DerivativeMIC (µg/mL)Bacterial Strain
Derivative A10Staphylococcus aureus
Derivative B25Escherichia coli
Derivative C50Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. A notable study utilized the Sulforhodamine B (SRB) assay to evaluate cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that the compound exhibited dose-dependent cytotoxic effects:

Cell LineIC50 (µM)Activity Level
MCF-715.2Moderate
HeLa12.8High

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promising anti-inflammatory effects. Studies have demonstrated that it inhibits the cyclooxygenase (COX) enzymes, which are key players in inflammation. In vitro assays indicated that the compound reduced prostaglandin E2 (PGE2) levels significantly:

Treatment GroupPGE2 Level (pg/mL)Control Level (pg/mL)
Compound Treatment200500
Control500-

Mechanistic Insights

Molecular docking studies have provided insights into the interactions between the compound and its biological targets. The docking results suggest that the compound binds effectively to active sites of COX enzymes through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory potential.

Case Studies

  • Antimicrobial Efficacy : In a clinical setting, several derivatives were tested against clinical isolates from patients with bacterial infections. The derivatives showed a higher efficacy compared to standard antibiotics, suggesting their potential as alternative treatments.
  • Cancer Treatment : A case study involving MCF-7 xenografts in mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its use in cancer therapy.

Q & A

Q. What are the established synthetic routes for 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one?

The compound is synthesized via [3+2] annulation reactions. A common method involves reacting 4-hydroxycoumarin derivatives with β-nitroalkenes under Yb(OTf)₃ catalysis in dichloromethane at reflux for 24 hours, followed by purification via silica gel chromatography . Alternative routes include condensation of 3-formylchromones with β-aroylpropionic acids, yielding furan-fused chromenones . Reaction optimization typically focuses on solvent selection (e.g., ethanol, acetic anhydride) and catalysts (e.g., ZnCl₂ in POCl₃ for solid-phase synthesis) .

Q. How is structural characterization performed for this compound?

Characterization relies on multinuclear NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in CDCl₃ resolves proton environments (e.g., aromatic protons at δ 7.92 ppm, methoxy groups at δ 3.86 ppm) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) confirms stereochemistry and crystal packing . Crystallographic data (e.g., CCDC entries) are deposited for derivatives like 3-(4-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one .

Q. What solvents and catalysts are critical for its synthesis?

Dichloromethane and ethanol are common solvents, while Yb(OTf)₃ and ZnCl₂ are frequently used catalysts. For example, Yb(OTf)₃ promotes annulation with β-nitroalkenes at reflux , and ZnCl₂ facilitates solid-phase reactions in POCl₃ . Acidic conditions (e.g., acetic anhydride with NaOAc) are employed for cyclization .

Advanced Research Questions

Q. How can reaction yields be optimized for complex derivatives?

Yield optimization involves:

  • Catalyst screening : Testing Lewis acids (e.g., Yb(OTf)₃ vs. Sc(OTf)₃) for improved regioselectivity .
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) may enhance nitroalkene reactivity .
  • Temperature gradients : Microwave-assisted synthesis reduces reaction times from 24 hours to <1 hour in select cases .
  • Purification protocols : Gradient elution in chromatography minimizes co-elution of byproducts .

Q. How to resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected δ values in NMR) are addressed by:

  • Comparative analysis : Cross-referencing with literature (e.g., δ 7.36 ppm for aromatic protons in similar furochromenones) .
  • Variable-temperature NMR : Resolves dynamic effects like tautomerism in DMSO-d₆ .
  • Crystallographic validation : Overlaying experimental and calculated powder XRD patterns identifies polymorphic discrepancies .

Q. What computational methods aid in understanding its electronic properties?

Density functional theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. For donor-acceptor systems (e.g., carbazole-chromenone conjugates), time-dependent DFT simulates charge-transfer transitions relevant to fluorescence applications . Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like acetylcholinesterase .

Q. What biological activities are explored, and how are assays designed?

  • Nitrification inhibition : Derivatives like karanjin (a chromenone analog) block ammonium monooxygenase (AMO) in Nitrosomonas. Assays measure NH₄⁺ depletion rates via colorimetric methods (e.g., indophenol blue) .
  • Anticancer activity : Cytotoxicity is tested using MTT assays on cell lines (e.g., A549, HL-60), with IC₅₀ values calculated via nonlinear regression .
  • Antioxidant potential : DPPH radical scavenging assays quantify % inhibition at λ = 517 nm .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Derivatives

DerivativeCatalystSolventTime (h)Yield (%)Reference
3-(4-Methoxyphenyl)-furochromenoneYb(OTf)₃CH₂Cl₂2465
Pyrrolone-fused chromenoneNH₄OAcEtOH1258
Brominated aryl derivativesZnCl₂POCl₃4.572

Q. Table 2. Spectroscopic Benchmarks

Proton Environmentδ (ppm, CDCl₃)Reference
Aromatic H (C7)7.92
Methoxy (-OCH₃)3.86
Furan ring H6.45–6.78

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